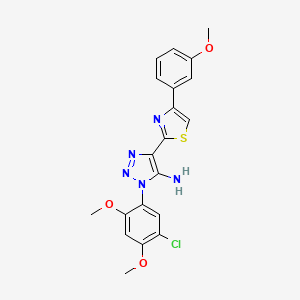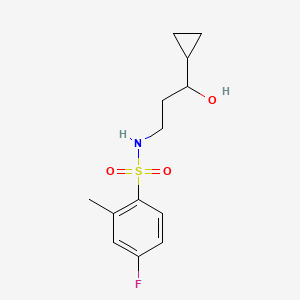
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, molecular weight, and a brief overview of its properties or uses. It may also include its CAS number, which is a unique identifier for chemical substances.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reagents and conditions needed for the reaction, as well as the products formed.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Structural Characterization
- X-Ray and Solid-State NMR Characterization : AND-1184, a derivative of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, has been characterized using single-crystal X-ray and solid-state NMR studies. The structural investigation revealed monoclinic crystal systems and provided insights into the dynamic behaviors of the molecule, highlighting its rigid structure in the MBS form and limited dynamic motion in the MBSHCl form (Pawlak et al., 2021).
Molecular Synthesis and Reactivity
- Synthesis of Novel Derivatives : Research on the synthesis of N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide demonstrates the ability to create structurally diverse derivatives, offering insights into potential applications in drug development and molecular chemistry (Purushotham & Poojary, 2018).
Electrophilic Fluorination
- Development of Fluorinating Reagents : Research on N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), an analogue of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, reveals its role as a sterically demanding electrophilic fluorinating reagent. This highlights the molecule's utility in improving the enantioselectivity of products in fluorination reactions (Yasui et al., 2011).
Biological Activity and Interaction
- DNA Binding and Anticancer Activity : Research on mixed-ligand copper(II)-sulfonamide complexes, which include derivatives of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, demonstrates their potential in DNA binding and anticancer activity. These studies shed light on the molecule's role in influencing DNA interaction and its potential therapeutic applications (González-Álvarez et al., 2013).
Crystallography and Molecular Dynamics
- Crystal Structure Analysis : Investigations into the crystal structures of closely related compounds, including derivatives of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, have been conducted. These studies utilize Hirshfeld surface analysis and X-ray crystallography to understand molecular interactions and packing patterns, providing insights into the structural aspects of these molecules (Suchetan et al., 2015).
Safety And Hazards
Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is usually available on the compound’s Material Safety Data Sheet (MSDS).
Orientations Futures
Future directions might involve potential applications of the compound, or areas of research that could be explored.
Propriétés
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-9-8-11(14)4-5-13(9)19(17,18)15-7-6-12(16)10-2-3-10/h4-5,8,10,12,15-16H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGXZUPSVQGEIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

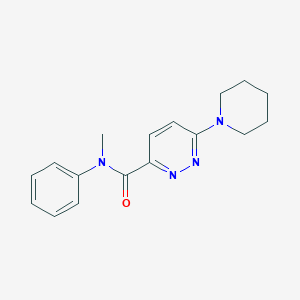
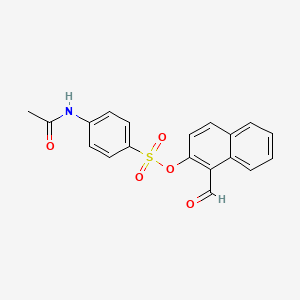
![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)
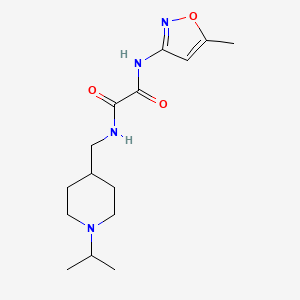
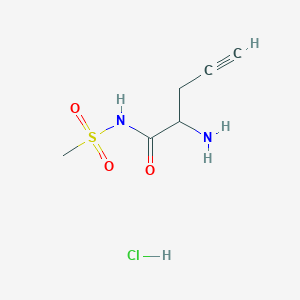
![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)
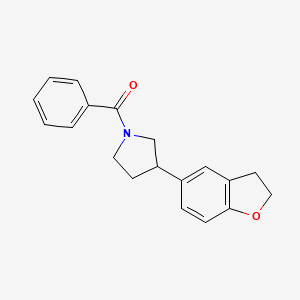
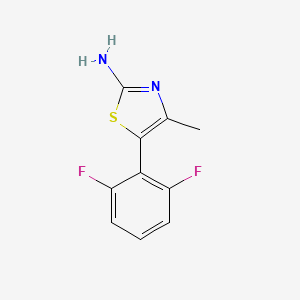
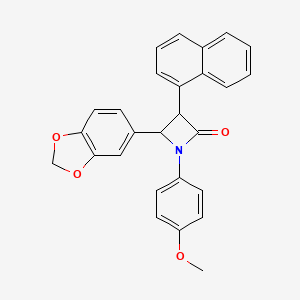
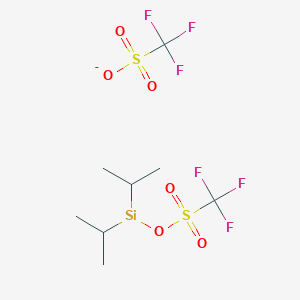
![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)
![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377346.png)
